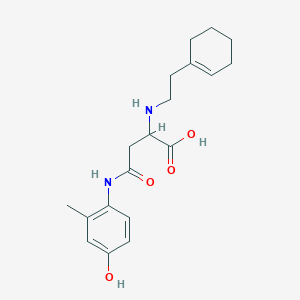
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-((2-(Cyclohex-1-en-1-yl)ethyl)amino)-4-((4-hydroxy-2-methylphenyl)amino)-4-oxobutanoic acid, with CAS number 1029938-42-8, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
Chemical Structure and Properties
The molecular formula of this compound is C20H28N2O5, with a molecular weight of 376.4 g/mol. The structure features a cyclohexene moiety, an amino group, and a hydroxy-substituted aromatic ring, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H28N2O5 |
| Molecular Weight | 376.4 g/mol |
| CAS Number | 1029938-42-8 |
Anti-inflammatory Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory activity. A study highlighted the synthesis of related dioxobutanoic acids demonstrating pronounced anti-inflammatory effects in vivo and in vitro models, suggesting potential therapeutic applications in inflammatory diseases .
Analgesic Effects
The compound's structural characteristics suggest it may also possess analgesic properties. Similar derivatives have been evaluated for their pain-relieving effects, with results showing efficacy comparable to established analgesics. This opens avenues for further investigation into its use in pain management .
Antioxidant Activity
Preliminary studies suggest that the compound may exhibit antioxidant activity, which is crucial for mitigating oxidative stress-related conditions. Compounds with similar structures have shown effectiveness in scavenging free radicals and reducing oxidative damage .
Case Studies and Research Findings
- Anti-inflammatory Activity : In a controlled experiment, derivatives of oxobutanoic acids were tested for their anti-inflammatory effects using animal models. The results indicated a significant reduction in inflammatory markers compared to control groups, supporting the hypothesis that structural modifications can enhance biological activity .
- Analgesic Evaluation : A study utilizing the formalin test in rodents demonstrated that compounds structurally related to this compound exhibited significant analgesic effects at various dosages, indicating potential as a new analgesic agent .
- Antioxidant Studies : Research has shown that compounds with similar functional groups can effectively reduce oxidative stress markers in cell cultures. The antioxidant capacity was assessed using DPPH radical scavenging assays, revealing promising results that warrant further exploration .
Properties
IUPAC Name |
2-[2-(cyclohexen-1-yl)ethylamino]-4-(4-hydroxy-2-methylanilino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-13-11-15(22)7-8-16(13)21-18(23)12-17(19(24)25)20-10-9-14-5-3-2-4-6-14/h5,7-8,11,17,20,22H,2-4,6,9-10,12H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOAKUPKMCNYIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)NCCC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














